[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate
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Overview
Description
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is a complex phospholipid derivative that combines the properties of fatty acids and nucleotides. It is characterized by the presence of palmitic acid, linoleic acid, and fluorouridine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves multiple steps, starting with the preparation of the individual components. The palmitic acid and linoleic acid are esterified with glycerol to form the corresponding phosphatidyl derivatives. Fluorouridine is then introduced through a phosphodiester bond formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The fluorouridine component can be reduced under specific conditions, altering its chemical structure and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphodiester bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the linoleic acid moiety can lead to the formation of epoxides and hydroperoxides, while reduction of the fluorouridine component can yield deoxyfluorouridine derivatives .
Scientific Research Applications
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid-nucleotide interactions and the effects of fatty acid composition on phospholipid behavior.
Biology: The compound is utilized in studies of membrane dynamics and the role of phospholipids in cellular processes.
Industry: It is explored for its potential use in the development of novel biomaterials and nanotechnology applications
Mechanism of Action
The mechanism of action of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The palmitic and linoleic acid moieties integrate into lipid bilayers, affecting membrane fluidity and function. The fluorouridine component can be incorporated into RNA, disrupting normal cellular processes and leading to cytotoxic effects. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoylphosphatidylcholine: Similar in structure but contains oleic acid instead of linoleic acid.
1-Stearoyl-2-linoleoylphosphatidylcholine: Contains stearic acid instead of palmitic acid.
1-Palmitoyl-2-linoleoylphosphatidylcholine: Lacks the fluorouridine component.
Uniqueness
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate is unique due to the presence of the fluorouridine moiety, which imparts distinct biochemical properties. This makes it particularly valuable in medicinal chemistry for its potential anticancer applications .
Properties
CAS No. |
148763-98-8 |
---|---|
Molecular Formula |
C46H78FN2O13P |
Molecular Weight |
917.1 g/mol |
IUPAC Name |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+ |
InChI Key |
WXJCTJXZGXSRDD-XZBBILGWSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
1,2-PLPF 1-palmitoyl-2-linoleoylphosphatidylfluorouridine |
Origin of Product |
United States |
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